molecular formula C9H13N B1583359 2-Butylpyridine CAS No. 5058-19-5

2-Butylpyridine

Cat. No.: B1583359
CAS No.: 5058-19-5
M. Wt: 135.21 g/mol
InChI Key: ADSOSINJPNKUJK-UHFFFAOYSA-N
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Description

2-Butylpyridine is an organic compound with the molecular formula C₉H₁₃N. It is a derivative of pyridine, where a butyl group is attached to the second position of the pyridine ring. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Butylpyridine can be synthesized through several methods. One common approach involves the alkylation of pyridine with butyl halides in the presence of a base. For example, the reaction of pyridine with butyl bromide in the presence of a strong base like sodium hydride can yield this compound .

Industrial Production Methods

In industrial settings, this compound is often produced through catalytic processes. One such method involves the use of palladium-catalyzed cross-coupling reactions. This method allows for the efficient production of this compound with high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-Butylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and reduced pyridine derivatives .

Scientific Research Applications

2-Butylpyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Butylpyridine exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. It can act as a ligand, binding to metal ions and forming coordination complexes. These interactions can influence various biochemical pathways and processes .

Comparison with Similar Compounds

2-Butylpyridine can be compared with other alkylated pyridines such as 2-Methylpyridine and 2-Ethylpyridine. While all these compounds share a similar pyridine core, the length and structure of the alkyl group can significantly influence their chemical properties and reactivity. For example, this compound has a longer alkyl chain compared to 2-Methylpyridine, which can affect its solubility and boiling point .

List of Similar Compounds

Properties

IUPAC Name

2-butylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H13N/c1-2-3-6-9-7-4-5-8-10-9/h4-5,7-8H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSOSINJPNKUJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00198597
Record name 2-Butylpyridine
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Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5058-19-5
Record name 2-Butylpyridine
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Record name 2-Butylpyridine
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Record name 2-Butylpyridine
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Record name 2-Butylpyridine
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Record name 2-butylpyridine
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Record name 2-BUTYLPYRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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